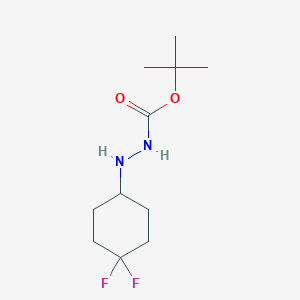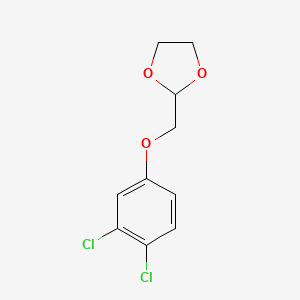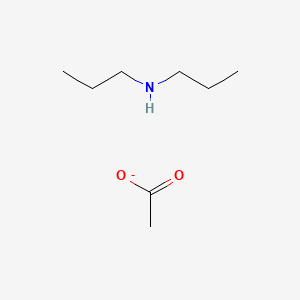
1-Hydroxyferriotris(ylium) benzene-1,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxyferriotris(ylium) benzene-1,4-dicarboxylate is a complex compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxyferriotris(ylium) benzene-1,4-dicarboxylate typically involves the use of benzene-1,4-dicarboxylate as a ligand precursor. The sodium salt of benzene-1,4-dicarboxylate (Na2BDC) is often used in the synthesis process. The reaction conditions usually involve controlling the pH with aqueous NaOH and maintaining a temperature of 190°C over three days . The phase purity of the synthesized compound is confirmed using powder X-ray diffraction (PXRD) and thermogravimetric analysis (TGA) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of metal-organic framework synthesis, such as solvothermal and hydrothermal techniques, are likely applicable. These methods involve the use of high temperatures and pressures to facilitate the formation of the desired crystalline structure.
Analyse Chemischer Reaktionen
Types of Reactions
1-Hydroxyferriotris(ylium) benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state.
Reduction: Reduction reactions can alter the oxidation state of the metal center within the compound.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state complexes, while reduction reactions could produce lower oxidation state species.
Wissenschaftliche Forschungsanwendungen
1-Hydroxyferriotris(ylium) benzene-1,4-dicarboxylate has several scientific research applications:
Chemistry: The compound is used in the study of metal-organic frameworks and their properties, including porosity and surface area.
Biology: Research into the biological interactions of this compound can provide insights into its potential use in drug delivery and biomedical applications.
Medicine: The compound’s unique properties make it a candidate for developing new therapeutic agents and diagnostic tools.
Industry: Its applications in catalysis and gas storage are of particular interest for industrial processes
Wirkmechanismus
The mechanism of action of 1-Hydroxyferriotris(ylium) benzene-1,4-dicarboxylate involves its interaction with molecular targets through coordination bonds. The metal center within the compound can interact with various substrates, facilitating catalytic reactions. The pathways involved often include electron transfer processes and changes in oxidation states, which are crucial for the compound’s catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ytterbium benzene-1,4-dicarboxylate: This compound shares a similar ligand structure but involves ytterbium as the metal center.
Lanthanum-1,4-benzene dicarboxylate: Another metal-organic framework with a different metal center but similar ligand structure.
Zinc-1,4-benzene dicarboxylate: This compound also uses benzene-1,4-dicarboxylate as a ligand but incorporates zinc.
Uniqueness
1-Hydroxyferriotris(ylium) benzene-1,4-dicarboxylate is unique due to its specific metal center and the resulting chemical properties
Eigenschaften
Molekularformel |
C8H6FeO5+ |
|---|---|
Molekulargewicht |
237.97 g/mol |
IUPAC-Name |
iron(3+);terephthalate;hydrate |
InChI |
InChI=1S/C8H6O4.Fe.H2O/c9-7(10)5-1-2-6(4-3-5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;1H2/q;+3;/p-2 |
InChI-Schlüssel |
IFKXKZNXXSVORM-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].O.[Fe+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]propan-1-one](/img/structure/B11762062.png)

![2-Bromo-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one](/img/structure/B11762081.png)
![(5R,6S)-5-methoxy-4-oxaspiro[2.5]octan-6-ol](/img/structure/B11762082.png)
![tert-butyl (1R,4R)-5-oxo-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B11762083.png)

![(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-carboxylic acid](/img/structure/B11762097.png)


![(1R,6S)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B11762109.png)


amine](/img/structure/B11762125.png)
![5'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B11762128.png)
